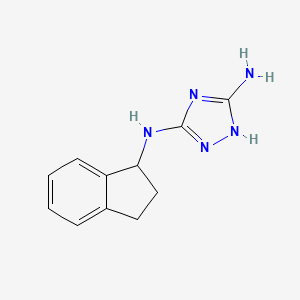

N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-(2,3-dihydro-1H-inden-1-yl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-10-14-11(16-15-10)13-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJJLSBPQBRFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=NNC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855174-82-1 | |

| Record name | N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2,3-dihydro-1H-indene-1-amine with triazole derivatives under specific conditions. One common method includes the use of a base catalyst such as N,N-Diisopropylethylamine (Hunig’s base) in a solvent like tetrahydrofuran (THF) at reflux conditions . The reaction proceeds through nucleophilic substitution, forming the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of key signaling pathways involved in tumor growth.

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of human cancer cell lines (e.g., HCT116 and MCF7) with IC50 values ranging from 5 to 10 µM. The mechanism of action was linked to the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway .

Antimicrobial Activity

The compound also shows significant antimicrobial properties against a range of pathogens. Its triazole structure enhances its interaction with microbial targets.

Antimicrobial Efficacy:

Research has documented its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | [Study A] |

| Escherichia coli | 32 µg/mL | [Study B] |

| Candida albicans | 8 µg/mL | [Study C] |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Potential Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

- Development of novel anticancer therapies targeting specific tumor types.

- Formulation of new antimicrobial drugs to combat resistant strains.

Mechanism of Action

The mechanism of action of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1H-indene-1-amine: A precursor in the synthesis of the target compound.

1-(2,3-Dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: Compounds with similar structural motifs and biological activities.

Uniqueness

N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine stands out due to its triazole ring, which imparts unique reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and structure-activity relationships.

Structural Overview

The molecular formula of this compound is C11H13N5. The compound features a triazole ring which is known for its diverse biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N5 |

| Molecular Weight | 215.25 g/mol |

| SMILES | C1CC2=CC=CC=C2C1NC3=NNC(=N3)N |

| InChI | InChI=1S/C11H13N5/c12... |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. While specific literature on this compound's synthesis is limited, related compounds in the triazole family have been synthesized using methods such as cyclization reactions involving hydrazines and carbonyl compounds .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that certain modifications to the triazole structure can enhance their activity against both Gram-positive and Gram-negative bacteria . Although specific data for this compound are not available in the literature reviewed, it can be inferred that similar compounds may exhibit comparable antimicrobial effects.

Anti-inflammatory Effects

In vitro studies on related triazole derivatives have demonstrated anti-inflammatory properties by inhibiting cytokine production. For instance, derivatives were shown to significantly reduce the release of TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) . This suggests that this compound may also possess anti-inflammatory activity due to its structural similarity.

Cytotoxicity and Antiproliferative Activity

The toxicity profile of triazole derivatives is crucial for their development as therapeutic agents. In studies assessing the cytotoxicity of similar compounds at concentrations up to 100 µg/mL, low toxicity was observed with viable cell counts remaining high . This is an encouraging sign for the potential use of this compound in therapeutic applications.

Structure–Activity Relationship (SAR)

The biological activity of triazoles is often influenced by substituents on the ring structure. For example:

| Substituent | Effect on Activity |

|---|---|

| 2-Pyridyl groups | Increased TNF-α inhibitory activity |

| Aliphatic acids | Enhanced antimicrobial effects |

The presence of specific substituents can lead to variations in biological efficacy. For instance, compounds with double bonds in their aliphatic chains have shown stronger activity compared to those without .

Case Studies

While direct case studies specifically on this compound are scarce due to limited literature availability , research on related triazoles provides valuable insights into potential applications and efficacy.

Q & A

Q. What are the standard synthetic routes for N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine?

The synthesis typically involves cyclization or condensation reactions. A general method for triazole derivatives includes refluxing a substituted benzaldehyde with a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst. After refluxing for 4 hours, the solvent is evaporated under reduced pressure, and the solid product is filtered and purified . For analogous compounds, yields exceeding 80% have been reported using similar methods, with characterization via NMR and mass spectrometry (MS) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Key characterization techniques include:

- NMR : To confirm amine (-NH) and aromatic proton environments. For example, in related triazole-diamines, NH protons appear as broad singlets (~5.8–6.0 ppm), while aromatic protons resonate between 6.9–7.5 ppm .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]) are used to verify molecular weight (e.g., 215.26 g/mol for CHN) .

- X-ray crystallography : Determines bond lengths, angles, and dihedral angles. For structurally similar compounds, dihedral angles between aromatic and triazole rings range from 54–60°, with hydrogen bonding (N–H⋯O, O–H⋯N) stabilizing crystal packing .

Q. What are the key structural features determined by X-ray diffraction?

X-ray analysis of analogous triazole-diamines reveals:

- Planar triazole rings with bond lengths of ~1.30–1.40 Å for C–N and N–N bonds.

- Dihedral angles between the triazole and aromatic substituents (e.g., 54.80° in N3-morpholinyl derivatives), influencing steric interactions .

- Hydrogen-bonded networks : Intermolecular N–H⋯O and O–H⋯N interactions form layers parallel to crystallographic planes, critical for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

Optimization strategies include:

- Catalytic systems : Sodium ethoxide or other bases enhance cyclization efficiency during synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Continuous flow reactors : For industrial-scale precursors, these systems improve reaction control and reduce impurities .

Q. What computational methods are used to predict reactivity and interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier molecular orbitals (HOMO/LUMO) : To predict electrophilic/nucleophilic sites. For related indenone-triazole hybrids, HOMO energies near -5.8 eV indicate stability .

- Global reactivity descriptors : Electronegativity (~3.5 eV) and chemical hardness (~4.0 eV) quantify resistance to electron transfer .

- Molecular Electrostatic Potential (MEP) maps : Identify regions prone to nucleophilic attack (e.g., NH groups) .

Q. How are hydrogen bonding networks analyzed in its crystal structure?

Hydrogen bonding is quantified via:

- Geometric parameters : Bond distances (2.8–3.2 Å for N–H⋯O) and angles (150–170°) from X-ray data .

- Hirshfeld surface analysis : Visualizes interaction types (e.g., H-bonding vs. van der Waals) in crystal lattices .

- Thermal displacement parameters (ADPs) : Assess atomic mobility; lower ADPs (<0.05 Å) indicate stronger hydrogen bonds .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Impurity profiles : Commercial analogs (e.g., amitrole) contain impurities like 4H-1,2,4-triazole-3,5-diamine, altering bioactivity .

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use controls like known inhibitors .

- Structural modifications : Substituent effects (e.g., fluorine vs. methoxy groups) significantly impact target binding; SAR studies are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.